An In-depth Technical Guide to 9H-Carbazole-2-carboxylic acid: Properties, Synthesis, and Applications
An In-depth Technical Guide to 9H-Carbazole-2-carboxylic acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Carbazole Scaffold
The carbazole nucleus, a tricyclic aromatic heterocycle, is a privileged scaffold in medicinal chemistry and materials science. First isolated from coal tar in 1872, its rigid, planar structure and electron-rich nature impart unique photophysical and electronic properties.[1] This core is present in numerous biologically active natural products and synthetic molecules, demonstrating a wide array of pharmacological activities including anticancer, antimicrobial, antioxidant, and neuroprotective effects.[2][3] In the realm of materials science, the high charge-carrier mobility and thermal stability of carbazole derivatives make them essential components in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaics.[4]
This guide focuses specifically on 9H-Carbazole-2-carboxylic acid , a key derivative that combines the foundational properties of the carbazole ring with the versatile reactivity of a carboxylic acid functional group. This combination makes it a critical building block for creating more complex molecules with tailored functions for drug discovery and advanced material design.
Molecular Structure and Physicochemical Properties
9H-Carbazole-2-carboxylic acid (CAS No: 51094-28-1) possesses a carbazole core with a carboxylic acid group substituted at the C2 position.[5] This substitution pattern influences the molecule's electronic distribution, solubility, and reactivity.
Below is a diagram illustrating the standard IUPAC numbering of the carbazole ring, which is fundamental for understanding its derivatization and spectroscopic analysis.
The key physicochemical properties are summarized in the table below, providing essential data for experimental design and safety assessment.
| Property | Value | Source(s) |
| CAS Number | 51094-28-1 | [5] |
| Molecular Formula | C₁₃H₉NO₂ | [5][6] |
| Molecular Weight | 211.22 g/mol | [5][6] |
| Melting Point | 316-320 °C | [5] |
| Boiling Point | 497.2 ± 18.0 °C (Predicted) | [5] |
| Density | 1.422 ± 0.06 g/cm³ (Predicted) | [5] |
| pKa | 4.43 ± 0.30 (Predicted) | [5] |
| InChI Key | SNHLDNRYSKNZRC-UHFFFAOYSA-N |
Synthesis and Purification
The synthesis of substituted carbazoles often requires regioselective control, which can be challenging. A robust and widely applicable method for synthesizing carbazole carboxylic acids involves a Suzuki-Miyaura cross-coupling reaction followed by a Cadogan reductive cyclization.[1] This strategy offers excellent control over substituent placement and is tolerant of various functional groups.
The causality behind this two-stage approach is clear: the Suzuki coupling efficiently constructs the necessary 2-nitrobiphenyl intermediate with the desired substitution pattern, while the subsequent Cadogan cyclization, typically using a phosphine reagent like triphenylphosphine, facilitates the key C-N bond formation to build the carbazole ring system.[1]
Experimental Protocol: Synthesis via Suzuki Coupling and Cadogan Cyclization
This protocol is a representative workflow for the synthesis of carbazole carboxylic acids, adapted from established methodologies.[1]
Step 1: Suzuki-Miyaura Cross-Coupling
-
Reactants: Combine 2-bromonitrobenzene (1.0 eq), the appropriately substituted boronic acid (e.g., 3-(methoxycarbonyl)phenylboronic acid) (1.1 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 eq) in a reaction vessel.
-
Solvent & Base: Add a solvent mixture, typically toluene and water, and a base like potassium carbonate (K₂CO₃) (2.0 eq).
-
Reaction: Heat the mixture to reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, separate the organic layer. Wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 2-nitrobiphenyl intermediate.
Step 2: Cadogan Reductive Cyclization
-
Reactants: Dissolve the crude 2-nitrobiphenyl intermediate from Step 1 in a high-boiling solvent like o-dichlorobenzene.
-
Reagent: Add triphenylphosphine (PPh₃) (2.0-3.0 eq).
-
Reaction: Heat the mixture to reflux (approx. 180 °C) for 4-8 hours. The deoxygenative cyclization is visually monitored by color change and TLC.
-
Purification: Cool the reaction mixture and purify directly via column chromatography on silica gel to isolate the methyl 9H-carbazole-2-carboxylate.
Step 3: Saponification (Hydrolysis)
-
Reactants: Dissolve the isolated ester in a mixture of ethanol and water.
-
Reagent: Add an excess of a strong base, such as potassium hydroxide (KOH).
-
Reaction: Heat the mixture to reflux for 4-6 hours until the ester is fully consumed (monitored by TLC).
-
Work-up & Validation: Cool the reaction, filter if necessary, and acidify the filtrate with a strong acid (e.g., 6N HCl) to precipitate the carboxylic acid. Collect the solid by filtration, wash with cold water, and dry. The final product, 9H-Carbazole-2-carboxylic acid, should be validated by measuring its melting point and acquiring spectroscopic data (NMR, IR). Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.[1]
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure and purity of 9H-Carbazole-2-carboxylic acid. The key features expected in ¹H NMR, ¹³C NMR, and FT-IR spectroscopy are outlined below.
| Technique | Expected Features | Rationale |
| ¹H NMR | - N-H Proton: A broad singlet in the range of δ 11.0-12.0 ppm. - Carboxylic Acid Proton: A very broad singlet, often > δ 12.0 ppm. - Aromatic Protons: A series of doublets and multiplets between δ 7.0-8.8 ppm, with distinct coupling patterns indicating the substitution. The proton at C1 is often the most deshielded. | The acidic protons (N-H, COOH) are highly deshielded and often exchangeable with D₂O. The specific splitting patterns of the aromatic protons confirm the C2 substitution.[1] |
| ¹³C NMR | - Carbonyl Carbon: A signal in the range of δ 167-170 ppm. - Aromatic Carbons: Multiple signals between δ 110-145 ppm. The carbons attached to nitrogen (C4a, C5a, C8a, C9a) and the carboxyl group (C2) will have characteristic shifts. | The carbonyl carbon is a key downfield indicator. The number and position of aromatic signals confirm the tricyclic structure and substituent position.[1] |
| FT-IR (KBr) | - O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm⁻¹. - N-H Stretch: A sharp to medium band around 3300-3450 cm⁻¹. - C=O Stretch (Carbonyl): A strong, sharp band around 1670-1700 cm⁻¹. - C=C Stretch (Aromatic): Multiple sharp bands in the 1450-1620 cm⁻¹ region. | These characteristic vibrational frequencies provide direct evidence for the presence of the key functional groups: the carboxylic acid dimer (broad O-H), the secondary amine (N-H), and the conjugated carbonyl (C=O).[1][7] |
Chemical Reactivity and Derivatization Potential
9H-Carbazole-2-carboxylic acid offers three primary sites for chemical modification: the acidic N-H proton of the pyrrole ring, the carboxylic acid group, and the electron-rich aromatic system. This versatility makes it a valuable precursor for a wide range of derivatives.
-
N-H Site (Position 9): The nitrogen proton is moderately acidic and can be deprotonated with a suitable base (e.g., KOH, NaH) to form the carbazolide anion. This nucleophile readily undergoes reactions like N-alkylation with alkyl halides or N-arylation via coupling reactions.[8][9] This is a primary method for tuning solubility and modifying the electronic properties of the core structure for applications in organic electronics.[10] Microwave-assisted synthesis has been shown to significantly accelerate these N-alkylation reactions, providing a rapid and efficient method.[8][11]
-
Carboxylic Acid Site (Position 2): The -COOH group is the most versatile handle for derivatization. It can be readily converted into:
-
Esters: Through Fischer esterification (acid-catalyzed reaction with an alcohol) or by conversion to an acyl chloride followed by reaction with an alcohol. Methyl esters are common intermediates in synthesis.[12]
-
Amides: By activating the carboxylic acid (e.g., with DCC, EDC, or conversion to an acyl chloride) and reacting it with a primary or secondary amine. This is a cornerstone of medicinal chemistry for building complex bioactive molecules.
-
Other Derivatives: The group can also be reduced to an alcohol or participate in various named reactions.
-
-
Aromatic Ring System: The carbazole ring is electron-rich and susceptible to electrophilic aromatic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.[13] The directing effects of the existing substituents will influence the position of new functional groups, typically at positions C3, C6, and C8.
Applications in Research and Development
The unique structural and electronic features of 9H-Carbazole-2-carboxylic acid and its derivatives make them valuable in several high-tech and pharmaceutical fields.
Medicinal Chemistry and Drug Development
The carbazole scaffold is a key pharmacophore in many clinically relevant drugs.[3] The ability to derivatize 9H-Carbazole-2-carboxylic acid at both the nitrogen and the carboxyl group allows for the systematic exploration of structure-activity relationships (SAR).
-
Anticancer Agents: Many carbazole derivatives exhibit potent anticancer activity by mechanisms such as DNA intercalation and inhibition of key enzymes like topoisomerases.[2] The carboxylic acid handle can be used to attach side chains that improve cell permeability, target specific receptors, or enhance cytotoxic effects.
-
Antimicrobial Agents: N-substituted carbazole derivatives have shown significant activity against various bacterial and fungal strains.[3] The synthesis of novel amide and ester derivatives from 9H-Carbazole-2-carboxylic acid is a promising strategy for developing new antibiotics to combat drug-resistant pathogens.
-
Neuroprotective Agents: Certain carbazole structures have demonstrated antioxidative and neuroprotective properties, making them interesting candidates for treating neurodegenerative diseases.[3]
Organic Electronics and Materials Science
Carbazole's excellent hole-transporting properties, high thermal stability, and strong luminescence make it a foundational building block for organic electronic materials.
-
OLEDs: Carbazole derivatives are widely used as host materials for phosphorescent emitters or as hole-transport layers (HTLs) in OLEDs. The carboxylic acid can be used to link the carbazole core to other chromophores or to anchor the molecule to electrode surfaces.
-
Organic Photovoltaics (OPVs): As electron-donating units, carbazoles are incorporated into conjugated polymers and small molecules used in the active layer of solar cells.
-
Metal-Organic Frameworks (MOFs): Dicarboxylic acid derivatives of carbazole, such as 9H-carbazole-2,7-dicarboxylic acid, serve as rigid, fluorescent organic linkers for constructing MOFs.[14][15][16] These materials have applications in gas storage, catalysis, and chemical sensing due to their porous structure and luminescent properties.[14]
Safety and Handling
As with any laboratory chemical, 9H-Carbazole-2-carboxylic acid should be handled with appropriate care.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and direct contact with skin and eyes. Use in a well-ventilated area or a chemical fume hood.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
References
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New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available from: [Link]
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9h-Carbazole-1-carboxylic acid | C13H9NO2 | CID 238924. PubChem. Available from: [Link]
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Recent Developments and Biological Activities of N-Substituted Carbazole Derivatives: A Review. National Institutes of Health. Available from: [Link]
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Carbazole. NIST WebBook. Available from: [Link]
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Synthesis, structure and properties of zinc(II) coordination polymers with 9H-carbazole-2,7-dicarboxylic acid. ResearchGate. Available from: [Link]
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Synthesis of new 9H-Carbazole derivatives. ResearchGate. Available from: [Link]
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Facile and Rapid Synthesis of 9H-Carbazole-9Carboxylic Acids Under Microwave Irradiation. ResearchGate. Available from: [Link]
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Synthesis of new 9H-Carbazole derivatives. Iraqi Journal of Science. Available from: [Link]
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9H-Carbazole-2-acetic acid | C14H11NO2 | CID 2476810. PubChem. Available from: [Link]
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Synthesis of Carbazole-1&3-Acids by using Suzuki Coupling followed by Cadagon Reductive Cyclization. Der Pharma Chemica. Available from: [Link]
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[2-(9H-CARBAZOL-9- YL)ETHYL]PHOSPHONIC ACID SELF- ASSEMBLED MONOLAYER ALTERNATIVES FOR APPLICATION IN OPTOELECTRONICS. KTU ePubl. Available from: [Link]
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9H-Carbazole-3,6-dicarboxylic acid | C14H9NO4 | CID 236489. PubChem. Available from: [Link]
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9-Methyl-9H-carbazole-3-carboxylic acid | C14H11NO2 | CID 614493. PubChem. Available from: [Link]
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Organic Electronics: Basic Fundamentals and Recent Applications Involving Carbazole-Based Compounds. ResearchGate. Available from: [Link]
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